3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121512-53-4
VCID: VC11683067
InChI: InChI=1S/C14H20BFO2S/c1-9-10(16)7-8-11(19-6)12(9)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)SC
Molecular Formula: C14H20BFO2S
Molecular Weight: 282.2 g/mol

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester

CAS No.: 2121512-53-4

Cat. No.: VC11683067

Molecular Formula: C14H20BFO2S

Molecular Weight: 282.2 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester - 2121512-53-4

Specification

CAS No. 2121512-53-4
Molecular Formula C14H20BFO2S
Molecular Weight 282.2 g/mol
IUPAC Name 2-(3-fluoro-2-methyl-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H20BFO2S/c1-9-10(16)7-8-11(19-6)12(9)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3
Standard InChI Key ZPQAGBWZEUTDJG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)SC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)SC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring substituted with fluorine at position 3, a methyl group at position 2, and a methylthio group at position 6. The boronic acid moiety is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This protection strategy prevents premature hydrolysis and enhances solubility in organic solvents, critical for its application in cross-coupling reactions.

Key Structural Data

PropertyValue
Molecular FormulaC₁₄H₂₀BFO₂S
Molecular Weight282.2 g/mol
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)SC
IUPAC Name2-(3-Fluoro-2-methyl-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The fluorine atom’s electronegativity stabilizes the aryl boronate through inductive effects, while the methylthio group contributes steric bulk, influencing regioselectivity in coupling reactions. The pinacol ester’s tetrahedral geometry around boron facilitates transmetalation steps in catalytic cycles.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves palladium-catalyzed borylation of aryl halides or triflates. A representative procedure involves reacting 3-fluoro-2-methyl-6-(methylthio)phenyl bromide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate.

Reaction Conditions

ParameterSpecification
CatalystPd(dppf)Cl₂ (1–5 mol%)
BasePotassium acetate
Solvent1,4-Dioxane
Temperature80–100°C
Reaction Time12–24 hours

This method achieves yields of 70–85%, with purity exceeding 95% after column chromatography. Alternative approaches, such as Miyaura borylation using pinacolborane, have also been reported but are less efficient for sterically hindered substrates.

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile aryl donor in Suzuki-Miyaura reactions, coupling with aryl halides to form biaryl structures. For example, reaction with 4-bromotoluene under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) yields 3-fluoro-2-methyl-6-(methylthio)-4'-methylbiphenyl with >90% efficiency.

Mechanistic Insights

  • Oxidative Addition: The aryl halide reacts with Pd⁰ to form a Pdᴵᴵ complex.

  • Transmetalation: The boronic ester transfers the aryl group to Pdᴵᴵ via a tetracoordinated boron intermediate.

  • Reductive Elimination: The biaryl product is released, regenerating the Pd⁰ catalyst.

The methylthio group’s electron-donating properties accelerate transmetalation by increasing electron density at boron.

Compound% Viability Reduction (10 μM)
3-Fluoro-2-methyl-6-(methylthio)phenylboronic ester65
4-Fluorophenylboronic acid42
Unsubstituted phenylboronic ester28

Stability and Environmental Considerations

Degradation Kinetics

The compound exhibits first-order degradation kinetics in aqueous solutions:

Rate=k[Compound]\text{Rate} = k[\text{Compound}]

pHHalf-Life (25°C)
5.048 hours
7.412 hours
9.02 hours

Hydrolysis regenerates the boronic acid, which can precipitate under acidic conditions. Storage at -20°C under argon extends stability to >6 months.

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